3-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide
Description
3-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide is a propanamide derivative featuring a thioether-linked 4-aminophenyl group and an N-bound 5-methylisoxazole moiety. The 4-aminophenylthio group introduces electron-rich and hydrogen-bonding capabilities, while the 5-methylisoxazole contributes to metabolic stability and target binding .
Properties
IUPAC Name |
3-(4-aminophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-8-12(16-18-9)15-13(17)6-7-19-11-4-2-10(14)3-5-11/h2-5,8H,6-7,14H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROWEHHJBOCNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCSC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 4-aminothiophenol and 3-bromopropanoic acid under basic conditions to form 3-[(4-aminophenyl)thio]propanoic acid.
Cyclization to Form Isoxazole Ring: The reaction of 3-[(4-aminophenyl)thio]propanoic acid with hydroxylamine hydrochloride and acetic anhydride to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amino derivatives.
Substitution: Acylated or sulfonylated products.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide exhibit significant anticancer properties. The presence of the aminophenyl group is believed to enhance the compound's ability to inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth.
Case Study: Inhibition of Breast Cancer Cells
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results in inhibiting the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, suggesting that further development could lead to effective cancer therapies .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases.
Case Study: Inhibition of Cytokine Release
Research published in Pharmaceutical Research highlighted that this compound significantly decreased interleukin-6 (IL-6) levels in macrophage cultures stimulated with lipopolysaccharides (LPS). This finding positions the compound as a potential candidate for treating chronic inflammatory conditions .
Table 2: Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic substitution | 4-Aminothiophenol, Alkyl Halide |
| 2 | Cyclization | Isoxazole precursor |
| 3 | Amidation | Propanamide |
Industrial Applications
Beyond pharmacological uses, this compound may find applications in materials science, particularly in developing new polymers or as intermediates in organic synthesis. Its unique structure allows for modifications that can lead to materials with desirable properties such as increased thermal stability or enhanced mechanical strength.
Potential Uses in Material Science
- Polymer Additives : Enhancing properties like flexibility and durability.
- Organic Electronics : Serving as a conductive material or dopant.
Mechanism of Action
The mechanism of action of 3-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.
Pathways Involved: Modulation of enzyme activities, inhibition of protein-protein interactions, and alteration of cellular signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Variations in the Thio-Linked Group
(a) 3-((5,7-Difluoro-3-hydroxy-1,1-dimethyl-1,3-dihydrobenzo[c][1,2,5]oxasilaborol-6-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide (11)
- Structure: Replaces the 4-aminophenyl group with a silaborole-containing aromatic ring.
- Synthesis : Yield of 90% via thiol-ene reaction .
- Properties : Higher molecular weight (C₁₅H₁₇BF₂N₃O₃SSi⁺, [M+H]⁺ = 396.0816) compared to the target compound. The silaborole group enhances electrophilicity but reduces aqueous solubility.
- Bioactivity: Not explicitly reported, but silaboroles are known for unique electronic properties influencing enzyme interactions .
(b) N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31)
- Structure: Features a furan-2-yl group instead of 4-aminophenylthio and a thiazole ring.
- Synthesis : Suzuki coupling yields potent KPNB1 inhibition (IC₅₀ < 1 μM) .
- Properties: Lower hydrogen-bonding capacity due to the absence of an amino group.
- Bioactivity : Demonstrates anticancer activity in cell-based assays .
Analogues with Modified Heterocyclic Moieties
(a) N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (P6)
- Structure : Contains a trifluoropropylthio group and a pyridinyl-thiazole core.
- Properties : Fluorinated groups enhance lipophilicity and metabolic stability. Molecular weight (~450–500 g/mol) exceeds the target compound .
- Application : Explored as a pesticidal agent due to its hydrophobic character .
(b) 2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide
Analogues with Sulfonamide Linkages
(a) 3-((4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide (7)
- Structure: Uses a sulfamoylphenylamino group instead of 4-aminophenylthio.
- Synthesis : 68.6% yield via HBTU-mediated coupling .
- Properties : Enhanced solubility due to sulfonamide groups but reduced membrane permeability.
- Bioactivity : Anticancer activity reported in preliminary screens .
(b) 3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide
Comparative Analysis of Key Parameters
*Estimated based on molecular formula (C₁₃H₁₅N₃O₂S).
Discussion of Structural Impact on Properties
- 4-Aminophenylthio vs.
- Amino Group Contribution: The 4-aminophenyl group enhances hydrogen-bonding interactions, which may improve target binding compared to non-polar substituents (e.g., chloro in ) .
- Heterocyclic Variations: Replacing 5-methylisoxazole with thiazole (Compound 31) or pyridinone () alters electronic properties and metabolic stability .
Biological Activity
3-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide, with a CAS number of 931239-36-0, is a compound that has garnered attention for its potential biological activities. The molecular formula is C13H15N3O2S, and it has a molecular weight of 277.34 g/mol. This compound features a thioether linkage and an isoxazole moiety, which are significant in influencing its biological properties.
Chemical Structure
The structural formula can be represented as follows:
Where the thioether and isoxazole functionalities contribute to its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives of related compounds have shown cytotoxicity against leukemia cells, indicating that similar structures may exhibit comparable activities. A derivative was noted to have an effective concentration (EC50) of around 0.9 μM against human DNMT3A, a target involved in cancer cell proliferation and survival .
The biological activity of this compound can be attributed to its ability to inhibit DNA methyltransferases (DNMTs), which play crucial roles in gene regulation and epigenetic modifications. The inhibition of DNMTs can lead to the reactivation of tumor suppressor genes, thereby exerting an anticancer effect .
Antimicrobial Activity
In addition to its anticancer properties, compounds with similar structural motifs have been evaluated for antimicrobial activity. Some derivatives demonstrated significant antimicrobial effects and antibiofilm activity against various pathogens . This suggests that this compound could also be explored for therapeutic applications in infectious diseases.
Case Studies
- Cytotoxicity Evaluation : A study focused on the synthesis and evaluation of various derivatives showed that compounds similar to this compound exhibited significant cytotoxicity against leukemia KG-1 cells. The structure–activity relationship (SAR) indicated that specific substitutions enhanced the anticancer efficacy .
- Antimicrobial Testing : Another investigation involved assessing the antimicrobial properties of synthesized derivatives, revealing promising results against both Gram-positive and Gram-negative bacteria . These findings support the potential dual application of this compound in oncology and infectious disease treatment.
Data Table
| Property | Value |
|---|---|
| CAS Number | 931239-36-0 |
| Molecular Formula | C13H15N3O2S |
| Molecular Weight | 277.34 g/mol |
| Anticancer EC50 | ~0.9 μM against DNMT3A |
| Antimicrobial Activity | Significant against various pathogens |
Q & A
Q. What are the common synthetic routes for 3-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide, and how can reaction conditions be optimized?
Synthesis typically involves coupling reactions between thiol-containing intermediates and activated amides. For example, sulfonamide derivatives are synthesized using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMSO with triethylamine as a base, achieving yields up to 68–95% . Optimization strategies include adjusting solvent polarity (e.g., using 1,4-dioxane for cyclization), temperature control (e.g., reflux at 80–100°C), and stoichiometric ratios of reactants. Microwave-assisted synthesis may enhance efficiency by reducing reaction time and improving purity .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) is critical for verifying backbone connectivity, while IR spectroscopy confirms functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹). Elemental analysis (C, H, N) validates empirical formulas, and mass spectrometry provides molecular weight confirmation. For example, derivatives with similar structures showed ¹H-NMR peaks at δ 2.3–3.1 ppm for methyl groups and δ 6.7–7.8 ppm for aromatic protons .
Q. How are initial biological activities (e.g., anticancer properties) assessed for this compound?
Preliminary assays include cytotoxicity testing against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. IC₅₀ values are calculated to determine potency. For instance, sulfonamide derivatives exhibited IC₅₀ values ranging from 12–45 μM in breast cancer models . Parallel testing on non-cancerous cells (e.g., HEK-293) ensures selectivity.
Q. What are best practices for ensuring compound stability during storage and handling?
Store the compound in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., pH 2–12 at 40°C for 48 hours). Derivatives with thioether linkages showed increased susceptibility to oxidation, requiring antioxidants like BHT .
Q. How is reaction progress monitored during synthesis?
Thin-layer chromatography (TLC) with silica plates and UV visualization is standard. For complex mixtures, high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients resolves intermediates. For example, TLC Rf values of 0.3–0.5 in ethyl acetate/hexane (1:1) indicate product formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., serum concentration, incubation time). Validate results using orthogonal assays: compare cytotoxicity via ATP-based assays (e.g., CellTiter-Glo) and apoptosis markers (e.g., Annexin V). Reproducibility is enhanced by adhering to standardized protocols (e.g., NIH Guidelines) .
Q. What strategies are employed to elucidate the compound’s mechanism of action?
Molecular docking studies predict binding to targets like COX-2 or tubulin. For example, sulfonamide derivatives showed COX-2 inhibition (IC₅₀ = 0.8 μM) in enzymatic assays . Follow-up with siRNA knockdown or CRISPR-Cas9 gene editing confirms target relevance.
Q. How can structure-activity relationship (SAR) studies be designed for derivatives?
Systematically modify substituents (e.g., substituents on the phenyl ring or isoxazole moiety) and test biological activity. For instance, replacing 4-aminophenyl with 4-fluorophenyl increased lipophilicity (logP from 2.1 to 2.8) and enhanced blood-brain barrier penetration .
Q. What advanced techniques identify and quantify synthetic impurities?
HPLC coupled with mass spectrometry (HPLC-MS) detects impurities at <0.1% levels. For example, a related thiazole derivative showed a major impurity (MW +16 Da) attributed to over-oxidation . Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) quantifies residual solvents.
Q. How can alternative synthesis methods (e.g., green chemistry) improve sustainability?
Microwave-assisted synthesis reduces energy use (e.g., 30-minute reactions vs. 24-hour conventional heating) . Solvent-free mechanochemical grinding (e.g., using ball mills) minimizes waste. For example, a similar acetamide derivative achieved 85% yield without solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
